Gst-IN-1
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Overview
Description
Gst-IN-1 is a potent inhibitor of glutathione S-transferase, an enzyme involved in the detoxification of endogenous and xenobiotic compounds. This compound has shown significant potential in scientific research due to its ability to inhibit specific isoforms of glutathione S-transferase, making it a valuable tool in studying the enzyme’s role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of Gst-IN-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography, are employed to ensure the final product meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions: Gst-IN-1 undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are essential for modifying the compound to enhance its inhibitory activity or to study its interactions with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, reducing agents, and oxidizing agents. The reaction conditions are carefully controlled to ensure the desired outcome, such as specific temperature ranges and pH levels .
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may result in the formation of derivatives with different functional groups, while oxidation reactions can lead to the formation of oxidized products .
Scientific Research Applications
Gst-IN-1 has a wide range of applications in scientific research. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy. In biology, this compound helps researchers understand the role of glutathione S-transferase in cellular processes and its involvement in diseases such as cancer. In medicine, this compound is being explored as a potential therapeutic agent for conditions where glutathione S-transferase plays a critical role. Additionally, this compound has industrial applications in the development of new drugs and in the study of environmental toxins .
Mechanism of Action
Gst-IN-1 exerts its effects by binding to the active site of glutathione S-transferase, thereby inhibiting its activity. This inhibition prevents the enzyme from catalyzing the conjugation of glutathione to various substrates, which is a crucial step in the detoxification process. The molecular targets of this compound include specific isoforms of glutathione S-transferase, and the pathways involved are related to the enzyme’s role in cellular detoxification and stress response .
Comparison with Similar Compounds
Gst-IN-1 is unique compared to other glutathione S-transferase inhibitors due to its high specificity and potency. Similar compounds include ethacrynic acid, which also inhibits glutathione S-transferase but with lower specificity and higher toxicity. Another similar compound is sulforaphane, a natural compound found in cruciferous vegetables, which has a broader range of targets and lower potency compared to this compound .
Conclusion
This compound is a valuable compound in scientific research due to its potent inhibitory activity against glutathione S-transferase. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for studying enzyme inhibition and developing new therapeutic agents. The unique properties of this compound, such as its high specificity and potency, set it apart from other similar compounds, highlighting its importance in the field of enzyme research.
Properties
Molecular Formula |
C29H20Cl2N6O3S |
---|---|
Molecular Weight |
603.5 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3-[2-(5-chlorothiophen-2-yl)-4-oxo-6-[2-(2H-tetrazol-5-yl)phenyl]quinazolin-3-yl]propanoic acid |
InChI |
InChI=1S/C29H20Cl2N6O3S/c30-19-8-5-16(6-9-19)13-18(29(39)40)15-37-27(24-11-12-25(31)41-24)32-23-10-7-17(14-22(23)28(37)38)20-3-1-2-4-21(20)26-33-35-36-34-26/h1-12,14,18H,13,15H2,(H,39,40)(H,33,34,35,36) |
InChI Key |
QEUYHIXZYKDJGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=C(N(C3=O)CC(CC4=CC=C(C=C4)Cl)C(=O)O)C5=CC=C(S5)Cl)C6=NNN=N6 |
Origin of Product |
United States |
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